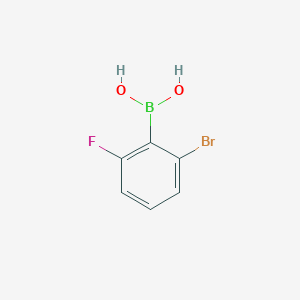

(2-Bromo-6-fluorophenyl)boronic acid

説明

(2-Bromo-6-fluorophenyl)boronic acid is a boronic acid derivative characterized by the presence of a bromine and a fluorine atom on an aromatic phenyl ring. Boronic acids are known for their versatile applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for constructing carbon-carbon bonds in the synthesis of complex organic molecules . The presence of halogens on the phenyl ring can influence the reactivity and stability of the boronic acid, making it a valuable intermediate in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of halogenated phenylboronic acids can be achieved through various methods. One approach involves the halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile from 2-cyano-6-fluorophenylboronic acid using NaOMe-catalyzed bromodeboronation . Another method includes the metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences, which are efficient for producing aryl boronic acids that can participate in cross-coupling reactions . Additionally, the use of organic lithium reagents has been described for synthesizing boronic acid derivatives, such as (3-fluoro-5-methylphenyl)boronic acid, which can be further oxidized to produce target compounds like 3-borono-5-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structure of boronic acids is influenced by the presence of substituents on the aromatic ring. Fluorination, for instance, can enhance the stability of cyclic semianhydrides in boronic acids, as shown by ab initio calculations and crystal structure determinations . The solid-state and solution structural properties of these compounds are also affected by the synergy between the fluorination and the boronic group, which can lead to unique behaviors such as equilibration with dehydrated forms and strong intermolecular hydrogen bonding .

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo reversible condensation reactions, which allows them to serve as building blocks for complex molecular architectures, including macrocycles, cages, dendritic structures, and polymers . They also play a crucial role in the Suzuki-Miyaura coupling reactions, where they react with various (hetero)aryl halides to form biaryl compounds . The presence of halogens on the boronic acid can lead to chlorine/fluorine exchanges during reactions, as observed in the synthesis of new boron compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Bromo-6-fluorophenyl)boronic acid can be inferred from studies on similar boronic acids. Experimental techniques such as FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with computational methods like density functional theory (DFT), provide insights into the vibrational modes, chemical shifts, and electronic properties of these compounds . The acidity and binding constants of boronic acids with diols are also important properties that determine their reactivity and applications in biomaterials and sensing technologies .

科学的研究の応用

Synthesis of New Compounds

- (2-Bromo-6-fluorophenyl)boronic acid is utilized in the synthesis of various compounds. For instance, amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, uses a similar process involving lithium-bromine exchange and addition of trimethyl borate. This synthesis is part of creating new compounds with potential pharmaceutical applications (Das et al., 2003).

Suzuki-Miyaura Reactions

- The compound plays a role in Suzuki-Miyaura reactions, a type of cross-coupling reaction significant in organic synthesis. For example, the synthesis of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of 2-cyano-6-fluorophenylboronic acid demonstrates its utility in such reactions (Szumigala et al., 2004).

Fluorescent Chemosensors

- Boronic acids, including (2-Bromo-6-fluorophenyl)boronic acid, are used in the development of fluorescent chemosensors. These sensors are significant for detecting biological active substances, playing a vital role in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Biomaterial Applications

- In biomaterials, boronic acids interact with biological diols to form complexes. This property is exploited in sensing, delivery, and materials chemistry. Studies on boronic acid–diol complexation help in understanding these interactions for various applications (Brooks et al., 2018).

Sensing Applications

- Boronic acids are essential in sensing applications, including homogeneous assays and heterogeneous detection, due to their interaction with diols and Lewis bases. They are also used in biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Influence on Structural and Acidic Properties

- The fluorine substituents in compounds like (2-Bromo-6-fluorophenyl)boronic acid influence their acidity and structural behavior, which is crucial in understanding their reactivity and stability in various chemical environments (Gozdalik et al., 2017).

Optical Modulation in Nanotechnology

- These compounds are also used in nanotechnology, particularly in the optical modulation of materials like carbon nanotubes. The structure-function relationship of phenyl boronic acid-grafted materials is critical in developing advanced optical materials (Mu et al., 2012).

Safety And Hazards

特性

IUPAC Name |

(2-bromo-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSHYHSMIRBRGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584397 | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-6-fluorophenyl)boronic acid | |

CAS RN |

913835-80-0 | |

| Record name | B-(2-Bromo-6-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate](/img/structure/B150999.png)

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)